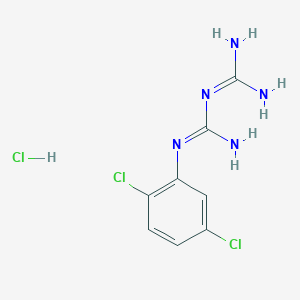

1-(2,5-Dichlorophenyl)biguanide hydrochloride

Vue d'ensemble

Description

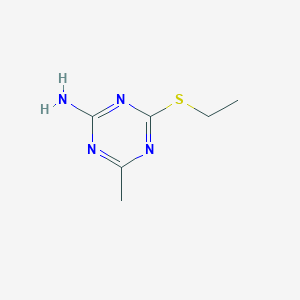

1-(2,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound that is structurally related to biguanides, a class of compounds known for their biological activity. While the provided papers do not directly discuss 1-(2,5-Dichlorophenyl)biguanide hydrochloride, they do provide insights into similar compounds, which can help infer some of the properties and activities of the compound .

Synthesis Analysis

The synthesis of biguanide derivatives, as discussed in one of the papers, involves reacting various amines with dicyandiamide in an acidic medium . This method could potentially be adapted for the synthesis of 1-(2,5-Dichlorophenyl)biguanide hydrochloride by choosing appropriate starting materials that introduce the 2,5-dichlorophenyl moiety.

Molecular Structure Analysis

The molecular structure of biguanide derivatives can be complex, as indicated by the crystal structure analysis of a related compound, 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride . The biguanide moiety consists of two planes containing CN3 groups intersecting at a specific angle, and the chloride anion is coordinated to nitrogen atoms. This information suggests that 1-(2,5-Dichlorophenyl)biguanide hydrochloride may also have a similar coordination geometry around the chloride anion.

Chemical Reactions Analysis

Biguanide compounds can undergo various chemical reactions. For instance, 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide] reacts with guanosine and cysteine, leading to the formation of xanthosine or xanthine and the oxidation of cysteine to cystine . This indicates that 1-(2,5-Dichlorophenyl)biguanide hydrochloride might also interact with biomolecules, potentially leading to biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of biguanide derivatives can vary based on their structure. The interaction of 1-(m-chlorophenyl)-biguanide with the dopamine transporter in rat brain synaptosomes suggests that the compound can cross biological membranes and may have central nervous system activity . This could imply that 1-(2,5-Dichlorophenyl)biguanide hydrochloride might share similar properties, such as solubility and membrane permeability, which are important for its biological activity.

Applications De Recherche Scientifique

Biguanides: Versatile Therapeutic Applications

Biguanides, including 1-(2,5-Dichlorophenyl)biguanide hydrochloride, are recognized for their broad therapeutic potential. These compounds, often available as hydrochloride salts, exhibit various biological activities. They are explored for their roles in treating diseases like malaria, diabetes, HIV, tuberculosis, and cancers, demonstrating their significant medicinal chemistry applications (Kathuria et al., 2021).

Analytical Applications in Pharmaceuticals

1-(2,5-Dichlorophenyl)biguanide hydrochloride, as part of the biguanide group, is used in pharmaceutical products like eye drops. Its analysis is crucial for quality control, with techniques such as capillary electrophoresis and contactless conductivity detection employed for accurate determination (Abad-Villar et al., 2006).

Synthesis and Structural Characterization

Research in organic chemistry has focused on the synthesis and structural characterization of 1-(2,5-Dichlorophenyl)biguanide hydrochloride. This includes the development of methods for producing monohydrochloride salts of various 1-arylbiguanides and their structural analysis through spectroscopic methods and X-ray crystallography (Lebel et al., 2005).

Antimicrobial Properties

1-(2,5-Dichlorophenyl)biguanide hydrochloride demonstrates effective antimicrobial properties. Its interaction with materials like cellulose has been studied, focusing on the adsorption mechanisms which involve electrostatic and hydrogen bonding forces. These interactions are significant for applications in antimicrobial coatings and treatments (Blackburn et al., 2007).

Anti-Diabetic Research

In diabetes research, derivatives of biguanide, including 1-(2,5-Dichlorophenyl)biguanide hydrochloride, have been synthesized and evaluated for their potential as anti-diabetic agents. These studies involve screening their efficacy in lowering blood glucose levels and investigating their effects on liver function and lipid profiles (Abbas et al., 2017).

Analytical Methods in Environmental and Biological Samples

Biguanide derivatives are analyzed in various biological and environmental samples, emphasizing the importance of techniques like High-Performance Liquid Chromatography (HPLC) for their determination. This is crucial for understanding their pharmacodynamics and pharmacokinetics as well as for environmental monitoring (Ali et al., 2015).

Epigenetic Properties

Studies have also delved into the epigenetic properties of biguanide derivatives, investigating their effects on DNA methylation, cytokine production, and cell death mechanisms. This research is vital for understanding the broader biological impacts of biguanides and their potential therapeutic applications (Creppy et al., 2014).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315; H319; H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is generally considered safe for use in humans and animals, but it can cause skin irritation, eye damage, and allergic reactions in some individuals. It also has a potential for systemic toxicity, especially at high doses or prolonged exposure.

Mécanisme D'action

Pharmacokinetics

56 Da ) and solid physical form suggest that it may have good bioavailability

Action Environment

The action of 1-(2,5-Dichlorophenyl)biguanide hydrochloride can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere and protected from moisture . Additionally, it should be kept in a dry and well-ventilated place . These conditions can affect the compound’s stability, efficacy, and action.

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZRFWZMFVWDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369635 | |

| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichlorophenyl)biguanide hydrochloride | |

CAS RN |

4767-32-2 | |

| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)